Cas no 937-00-8 (3-(trifluoromethyl)thiophenol)

3-(trifluoromethyl)thiophenol structure
3-(trifluoromethyl)thiophenol structure
Nombre del producto:3-(trifluoromethyl)thiophenol
Número CAS:937-00-8
MF:C7H5F3S
Megavatios:178.174811124802
MDL:MFCD00041142
CID:40341
PubChem ID:136751

3-(trifluoromethyl)thiophenol Propiedades químicas y físicas

Nombre e identificación

    • 3-(trifluoromethyl)thiophenol
    • 3-(Trifluoromethyl)benzenethiol
    • 3-Hydroxy-alpha,alpha,alpha-trifluoro(thioanisole)
    • 3-Mercaptobenzotrifluoride
    • m-Toluenethiol,a,a,a-trifluoro- (6CI,7CI,8CI)
    • NSC 88281
    • m-(Trifluoromethyl)thiophenol
    • m-Trifluoromethylbenzenethiol
    • 3-(Trifluoromethyl)benzenethiol (ACI)
    • m-Toluenethiol, α,α,α-trifluoro- (6CI, 7CI, 8CI)
    • 3-trifloromethylthiophenol
    • J-511027
    • 3-Trifluoromethylbenzenethiol
    • Z104498808
    • DB-021784
    • Benzenethiol, 3-(trifluoromethyl)-
    • 3-Trifluoromethylthiophenol
    • 3-(trifluoromethyl)-benzenethiol
    • DTXSID40239539
    • 3-Trifluoromethyl thiophenol
    • 3-(trifluoromethyl)benzene thiol
    • NCIOpen2_001443
    • 3-trifluoromethyl benzene thiol
    • 3-(trifluoromethyl)benzene-1-thiol
    • m-Trifluoromethylthiophenol
    • KNUFKFWWEODZDY-UHFFFAOYSA-N
    • NYHAYFWCYAKMLC-UHFFFAOYSA-N
    • NSC-88281
    • PS-8557
    • SCHEMBL68703
    • T2780
    • STL505966
    • MFCD00041142
    • NSC88281
    • m-Trifluormethyl-thiophenol
    • EN300-07355
    • CS-0040481
    • 937-00-8
    • BBL100327
    • AKOS009031155
    • 3-trifluoromethyl benzenethiol
    • MDL: MFCD00041142
    • Renchi: 1S/C7H5F3S/c8-7(9,10)5-2-1-3-6(11)4-5/h1-4,11H
    • Clave inchi: SCURCOWZQJIUGR-UHFFFAOYSA-N
    • Sonrisas: FC(C1C=C(S)C=CC=1)(F)F
    • Brn: 1943114

Atributos calculados

  • Calidad precisa: 178.00600
  • Masa isotópica única: 178.006405
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 0
  • Recuento de átomos pesados: 11
  • Cuenta de enlace giratorio: 1
  • Complejidad: 132
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 1
  • Carga superficial: 0
  • Xlogp3: nothing
  • Recuento de constructos de variantes mutuas: 3

Propiedades experimentales

  • Color / forma: Not determined
  • Denso: 1.314
  • Punto de ebullición: 163°C(lit.)
  • Punto de inflamación: 71-72°C/20mm
  • índice de refracción: 1.49
  • PSA: 38.80000
  • Logp: 2.99410
  • Sensibilidad: Stench
  • Disolución: Not determined

3-(trifluoromethyl)thiophenol Información de Seguridad

3-(trifluoromethyl)thiophenol Datos Aduaneros

  • Código HS:2930909090
  • Datos Aduaneros:

    China Customs Code:

    2930909090

    Overview:

    2930909090. Other organic sulfur compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2930909090. other organo-sulphur compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

3-(trifluoromethyl)thiophenol PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1111121-250mg
3-(Trifluoromethyl)thiophenol
937-00-8 98%
250mg
¥65.00 2024-04-24
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1111121-5g
3-(Trifluoromethyl)thiophenol
937-00-8 98%
5g
¥292.00 2024-04-24
Oakwood
002621-1g
3-(Trifluoromethyl)thiophenol
937-00-8 98%
1g
$18.00 2024-07-19
Oakwood
002621-100g
3-(Trifluoromethyl)thiophenol
937-00-8 98%
100g
$495.00 2024-07-19
Enamine
EN300-07355-0.25g
3-(trifluoromethyl)benzene-1-thiol
937-00-8 95%
0.25g
$19.0 2023-10-28
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T11400-10g
3-(Trifluoromethyl)thiophenol
937-00-8 97%
10g
¥1528.0 2023-09-06
Alichem
A169006278-25g
3-(Trifluoromethyl)thiophenol
937-00-8 97%
25g
$298.00 2023-08-31
abcr
AB104358-1 g
3-(Trifluoromethyl)thiophenol, 95%; .
937-00-8 95%
1 g
€75.70 2023-07-20
Fluorochem
002621-1g
3-(Trifluoromethyl)thiophenol
937-00-8 98%
1g
£12.00 2022-03-01
eNovation Chemicals LLC
D747712-25g
3-(Trifluoromethyl)thiophenol
937-00-8 98%
25g
$190 2024-06-07

3-(trifluoromethyl)thiophenol Métodos de producción

Synthetic Routes 1

Condiciones de reacción
1.1 Reagents: Zinc Solvents: Acetic acid ;  8 h, rt → reflux
Referencia
Preparation method of 3-trifluoromethylthiophenol and 3-methylthiotrifluorotoluene
, China, , ,

Synthetic Routes 2

Condiciones de reacción
1.1 Reagents: Tin ,  Hydrochloric acid
Referencia
Tin
Steel, Peter J., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2006, 1, 1-7

Synthetic Routes 3

Condiciones de reacción
1.1 Reagents: Sulfur Solvents: Diethyl ether
Referencia
Biosynthesis of penicillins. VII. Oxy- and mercaptoacetic acids
Soper, Quentin F.; Whitehead, Calvert W.; Behrens, Otto K.; Corse, Joseph J.; Jones, Reuben G., Journal of the American Chemical Society, 1948, 70, 2849-55

Synthetic Routes 4

Condiciones de reacción
1.1 Reagents: Potassium formate ;  5 h, rt → 200 °C; 200 °C → 80 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
Referencia
Process for preparation of thiophenol derivatives
, China, , ,

Synthetic Routes 5

Condiciones de reacción
Referencia
Preparation of 3-(pyrazinylthio)carbapenems as antibacterials
, Federal Republic of Germany, , ,

Synthetic Routes 6

Condiciones de reacción
Referencia
Hydrolysis kinetics and mechanism of diarylthiocarbamates in 20% aqueous dioxane medium
Mindl, J.; Balcarek, L.; Silar, L.; Vecera, M., Collection of Czechoslovak Chemical Communications, 1980, 45(11), 3130-9

Synthetic Routes 7

Condiciones de reacción
1.1 Reagents: Dichlorodimethylsilane ,  Dimethylacetamide ,  Zinc Solvents: 1,2-Dichloroethane
1.2 Reagents: Methanol
Referencia
Non-aqueous reduction of aromatic sulfonyl chlorides to thiols using a dichlorodimethylsilane-zinc-dimethylacetamide system
Uchiro, Hiromi; Kobayashi, Susumu, Tetrahedron Letters, 1999, 40(16), 3179-3182

Synthetic Routes 8

Condiciones de reacción
1.1 Reagents: Ammonium formate Solvents: Water ;  heated; 1 h, reflux; reflux → 200 °C; 5 h, 200 °C; 200 °C → 120 °C
1.2 Reagents: Formic acid ;  acidified
Referencia
Solvent-free synthesis of thiophenol using uncatalyzed transfer hydrogenation
Zhou, Shaodong; Qian, Chao; Chen, Xinzhi, Synthetic Communications, 2012, 42(16), 2432-2439

Synthetic Routes 9

Condiciones de reacción
1.1 Reagents: Potassium ethylxanthate ,  Sodium nitrite Solvents: Water
Referencia
Nonbasic character of some aminotrifluoromethyldiphenyl sulfones. Synthesis of 3-amino-5-trifluoromethyldiphenyl sulfone
Stacy, Gardner W.; Bresson, C. Richard, Journal of Organic Chemistry, 1959, 24, 1892-6

Synthetic Routes 10

Condiciones de reacción
1.1 Reagents: Formic acid Catalysts: Triphenylphosphine ,  Palladium ,  Iodine ;  5 h, 60 °C
Referencia
Preparation of thiophenols from substituted benzenesulfonyl chlorides
, China, , ,

Synthetic Routes 11

Condiciones de reacción
1.1 Reagents: Isopropanol Catalysts: Triphenylphosphine ,  Palladium ,  Iodine ;  10 h, reflux
Referencia
Catalytic transfer hydrogenation of aryl sulfo compounds
Chen, Xinzhi; Zhou, Shaodong; Qian, Chao, Journal of Sulfur Chemistry, 2012, 33(2), 179-185

Synthetic Routes 12

Condiciones de reacción
1.1 Catalysts: Tin ,  Hydrochloric acid
Referencia
Tin
Steel, Peter J.; Poisson, Jean-Francois, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, ,

Synthetic Routes 13

Condiciones de reacción
1.1 Solvents: Ethanol ,  Dichloromethane ;  30 min, rt
1.2 Reagents: Triphenylphosphine ;  30 min, rt
1.3 Reagents: Sodium borohydride Solvents: Water ;  12 h, rt
Referencia
Large-Scale Synthesis, Crystal Structure, and Optical Properties of the Ag146Br2(SR)80 Nanocluster
Song, Yongbo; Lambright, Kelly; Zhou, Meng ; Kirschbaum, Kristin; Xiang, Ji; et al, ACS Nano, 2018, 12(9), 9318-9325

Synthetic Routes 14

Condiciones de reacción
Referencia
Modified amino acids containing arylthiophenols or arylselenophenols, recombinant proteins, and biosynthesis methods and applications
, China, , ,

Synthetic Routes 15

Condiciones de reacción
1.1 Reagents: Tin ,  Hydrochloric acid Solvents: Water
Referencia
An efficient synthetic route to aryl thiocyanates from arenesulfinates
Still, Ian W. J.; Watson, Iain D. G., Synthetic Communications, 2001, 31(9), 1355-1359

Synthetic Routes 16

Condiciones de reacción
Referencia
Product class 13: arenethiols and arenethiolates
Rakitin, O. A., Science of Synthesis, 2007, 31, 949-974

Synthetic Routes 17

Condiciones de reacción
Referencia
Vinyl selenides and selenoxides: preparation, conversion to lithium reagents, Diels-Alder reactivity, and some comparisons with sulfur analogs
Reich, Hans J.; Willis, Willam W. Jr.; Clark, Peter D., Journal of Organic Chemistry, 1981, 46(13), 2775-84

Synthetic Routes 18

Condiciones de reacción
1.1 Reagents: Potassium carbonate ,  Sulfur Catalysts: Cuprous iodide Solvents: Dimethylformamide ;  8 h, 90 °C
1.2 Reagents: Sodium borohydride ;  5 h, 40 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  40 °C
1.4 Reagents: Sodium hydroxide Solvents: Water ;  rt
1.5 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
Referencia
A general and efficient approach to aryl thiols: CuI-catalyzed coupling of aryl iodides with sulfur and subsequent reduction
Jiang, Yongwen; Qin, Yuxia; Xie, Siwei; Zhang, Xiaojing; Dong, Jinhua; et al, Organic Letters, 2009, 11(22), 5250-5253

Synthetic Routes 19

Condiciones de reacción
1.1 Reagents: Isopropanol Catalysts: Triphenylphosphine ,  Palladium ,  Iodine ;  5 h, rt → reflux
Referencia
preparation of arylthiols via reduction of arylsulfonic acid
, China, , ,

Synthetic Routes 20

Condiciones de reacción
1.1 Catalysts: Bromocyclohexane
Referencia
Donor-atom effects on relative E2 rate constants for reactions of anions with cyclohexyl bromide
Bordwell, Frederick G.; Mrozack, Susan Romberg, Journal of Organic Chemistry, 1982, 47(24), 4813-15

3-(trifluoromethyl)thiophenol Raw materials

3-(trifluoromethyl)thiophenol Preparation Products

Proveedores recomendados
Amadis Chemical Company Limited
(CAS:937-00-8)3-(trifluoromethyl)thiophenol
A844679
Pureza:99%
Cantidad:25g
Precio ($):231.0